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Compound of Interest

3-Allyl-2-mercapto-3H-quinazolin-
Compound Name:
4-one

Cat. No.: B1269337

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad
spectrum of biological activities. Among its derivatives, 3-substituted-2-mercaptoquinazolinones
have emerged as a particularly promising class of compounds, demonstrating significant
potential in the development of novel therapeutic agents. This guide provides a comparative
analysis of their structure-activity relationships (SAR) across various biological targets,
supported by experimental data and detailed methodologies.

Anticancer Activity

Derivatives of 2-mercaptoquinazolinone have been extensively investigated for their cytotoxic
effects against various cancer cell lines. The substitutions at the 3-position of the quinazolinone
ring, as well as modifications at the 2-mercapto group, have been shown to be critical for their
anticancer potency.

A series of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones were
synthesized and evaluated for their in vitro antitumor activity. Among the synthesized
compounds, N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-
yhthio)acetamide (Compound 7) and N-(3,4,5 trimethoxybenzyl)-2-[(3-(3,4,5-
trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide (Compound 19) exhibited
excellent antitumor properties, with mean growth inhibitory concentrations (GI50) of 17.90 uM
and 6.33 uM, respectively. These values are comparable to or better than standard anticancer
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drugs such as 5-fluorouracil (5-FU), gefitinib, and erlotinib against several cancer cell lines,
particularly lung, CNS, and breast cancer cells.[1]

Further studies on other quinazoline derivatives revealed that compounds 21-23 were more
potent than gefitinib against HeLa and MDA-MB231 cancer cell lines, with IC50 values ranging
from 1.85 to 2.81 pM.[2][3] Molecular docking studies for the most potent compounds suggest
that they bind to the EGFR kinase enzyme, indicating a potential mechanism of action.[1]

: : : .

Compound Target Cell Line(s) IC50 / GI50 (pM) Reference

Subpanel of tumour
Compound 7 ] GI50: 17.90 [1]
cell lines

Subpanel of tumour

Compound 19 ) GI50: 6.33 [1]
cell lines

Compounds 21-23 HelLa, MDA-MB231 IC50:1.85-2.81 [2][3]

Gefitinib HelLa, MDA-MB231 IC50: 4.3, 28.3 [2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT
[3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

o Cell Seeding: Cancer cells (e.g., HeLa, MDA-MB231) are seeded in 96-well plates at a
density of approximately 5 x 10”4 cells/well and incubated for 24 hours to allow for cell
attachment.

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds (e.g., 0, 1, 5, 10, 25, and 50 uM) and a standard drug (e.g., gefitinib) and
incubated for a further 24-48 hours.[2][3]

o MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5
mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C.
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e Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is
added to each well to dissolve the formazan crystals.

» Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader.

» Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the
concentration of the compound that inhibits 50% of cell growth) is determined from the dose-
response curve.
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Caption: SAR of 2-Mercaptoquinazolinones for Anticancer Activity.

Antimicrobial Activity

3-Substituted-2-mercaptoquinazolinones have also demonstrated significant antimicrobial
properties against a range of bacterial and fungal strains. The nature of the substituent at the 3-
position and the modifications at the 2-mercapto position play a pivotal role in determining the
antimicrobial spectrum and potency.

A study on a series of 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-
4(3H)-ones revealed that compounds with electron-withdrawing groups on the phenyl ring at
the 3-position exhibited potent antibacterial activity. Specifically, 3-(4-fluorophenyl)-2-(4-oxo-2-
phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9a) and 3-(4-chlorophenyl)-2-(4-oxo-2-
phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9h) were the most active compounds
against Proteus vulgaris and Bacillus subtilis.[4]

Another series of substituted 2-mercapto-3-(4-chlorophenyl)-6-iodo-3H-quinazolin-4-ones also
showed a broad spectrum of antimicrobial activity.[5] The synthesis of new heterocyclic
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derivatives of 2-mercapto-3-phenyl-4(3H)-quinazolinone bearing 1,2,4-triazole and acetylenic

amine moieties also yielded compounds with notable antibacterial and antifungal effects.[6][7]

Comparative Antimicrobial Activity Data (Zone of

Inhibition in cm)

Compound Proteus vulgaris Bacillus subtilis Reference
%a 1.1 1.4 [4]
o9h 1.2 1.0 [4]
Ciprofloxacin - - [4]

Experimental Protocol: Disc Diffusion Method for
Antibacterial Screening

The antibacterial activity of the synthesized compounds is often assessed using the agar disc

diffusion method.

Preparation of Inoculum: A standardized inoculum of the test bacteria (e.g., P. vulgaris, B.
subtilis) is prepared and uniformly spread on the surface of a sterile agar plate.

Disc Application: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated
with a known concentration of the test compounds dissolved in a suitable solvent (e.qg.,
DMSO).

Incubation: The impregnated discs are placed on the surface of the inoculated agar plates. A
standard antibiotic (e.g., ciprofloxacin) and a solvent control are also included. The plates are
then incubated at 37°C for 24 hours.

Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area
around the disc where bacterial growth is inhibited) is measured in millimeters. A larger zone
of inhibition indicates greater antibacterial activity.[4]
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Caption: SAR of 2-Mercaptoquinazolinones for Antimicrobial Activity.

Carbonic Anhydrase Inhibition

Certain S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have been identified as
potent inhibitors of human carbonic anhydrase (hCA) isoforms, which are involved in various
physiological and pathological processes, including glaucoma and cancer.

A study investigating 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-
ylethyl)benzenesulfonamides revealed potent inhibitory activity against several hCA isoforms
(1, 1, 1X, and XII). Compounds 2, 3, 4, 8, 9, and 12 demonstrated significant inhibition of hCA
XII with KI values ranging from 3.1 to 20.2 nM.[8] Molecular docking studies indicated that
these compounds bind to the active site of the enzyme in a manner similar to co-crystallized
ligands.[8]

Comparative Carbonic Anhydrase Inhibition Data (Kl in

nM)
Compound hCA hCA Il hCA IX hCA XIi Reference
2 57.8 - 740.2 6.4-14.2 7.1-93.6 3.1-20.2 [8]
3 57.8 - 740.2 6.4-14.2 7.1-93.6 3.1-20.2 [8]
4 57.8 - 740.2 6.4-14.2 7.1-93.6 - [8]
8 57.8 - 740.2 - 7.1-93.6 3.1-20.2 [8]
9 57.8 - 740.2 - 7.1-93.6 3.1-20.2 [8]
12 57.8 - 740.2 6.4-14.2 7.1-93.6 3.1-20.2 [8]
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Experimental Protocol: Carbonic Anhydrase Inhibition
Assay

The inhibitory activity against hCA isoforms is typically determined using a stopped-flow
spectrophotometric method.

Enzyme and Substrate Preparation: Purified recombinant hCA isoforms and a suitable
substrate (e.g., 4-nitrophenyl acetate) are prepared in a buffer solution.

o Assay Procedure: The assay measures the enzyme-catalyzed hydrolysis of the substrate.
The reaction is initiated by mixing the enzyme solution with the substrate in the presence
and absence of the inhibitor.

» Data Acquisition: The rate of the enzymatic reaction is monitored by measuring the change in
absorbance of the product (4-nitrophenolate) over time at a specific wavelength.

o Data Analysis: The initial rates of reaction are calculated, and the inhibition constant (KIl) is
determined by fitting the data to the appropriate inhibition model.
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Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Anticonvulsant Activity

The quinazolinone scaffold is also a well-known pharmacophore for anticonvulsant activity.[9]
Modifications at the 3-position of the 2-mercaptoquinazolinone ring have been shown to
significantly influence their efficacy in seizure models.

Studies have indicated that the presence of a butyl substitution at the 3-position has a
significant effect on preventing the spread of seizure discharge and raising the seizure
threshold.[10] Benzyl substitution at the same position has also shown strong anticonvulsant
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activity.[10] Some of the most potent compounds provided 100% protection against
pentylenetetrazole (PTZ)-induced convulsions.[10] The proposed mechanism of action for
many of these compounds is the positive allosteric modulation of the GABAA receptor.[9]

Experimental Protocol: Maximal Electroshock (MES) and
Subcutaneous Pentylenetetrazole (scPTZ) Seizure
Models

The anticonvulsant activity of the compounds is typically evaluated in vivo using rodent models.

e Animal Preparation: Mice or rats are used for these studies. The test compounds are
administered intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg body weight) a set
time before seizure induction.[10]

o MES Test: An electrical stimulus is delivered through corneal electrodes to induce a tonic-
clonic seizure. The ability of the compound to prevent the tonic hind limb extension phase of
the seizure is considered a measure of its efficacy.

o sScPTZ Test: A convulsant agent, pentylenetetrazole (PTZ), is administered subcutaneously to
induce clonic seizures. The ability of the compound to prevent or delay the onset of these
seizures is recorded.

o Neurotoxicity Assessment: The neurotoxicity of the compounds is often assessed using the
rotarod test, which measures motor coordination.

» Data Analysis: The percentage of animals protected from seizures is calculated, and the
median effective dose (ED50) and median toxic dose (TD50) are determined to calculate the
protective index (TD50/ED50).
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Caption: SAR of 2-Mercaptoquinazolinones for Anticonvulsant Activity.
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In conclusion, 3-substituted-2-mercaptoquinazolinones represent a versatile class of
compounds with a wide array of biological activities. The substituent at the 3-position and
modifications at the 2-mercapto group are key determinants of their pharmacological profile.
Further optimization of these lead compounds, guided by the structure-activity relationships
outlined in this guide, holds significant promise for the development of novel and effective
therapeutic agents. in this guide, holds significant promise for the development of novel and
effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1269337#structure-activity-relationship-
of-3-substituted-2-mercaptoquinazolinones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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